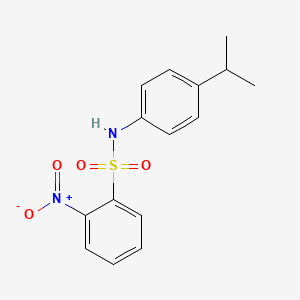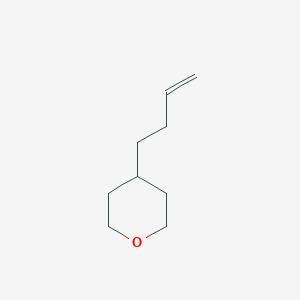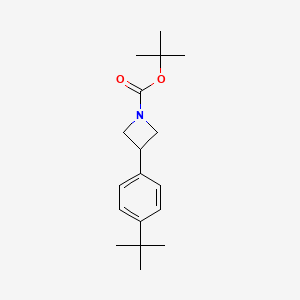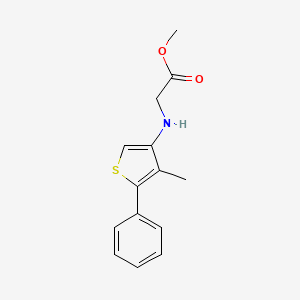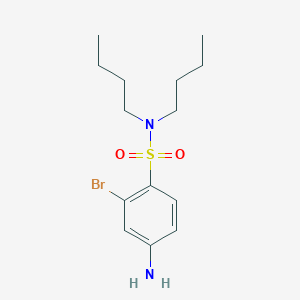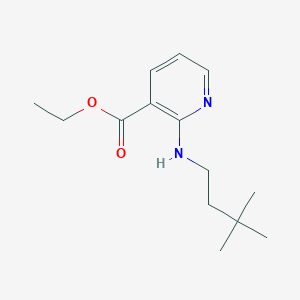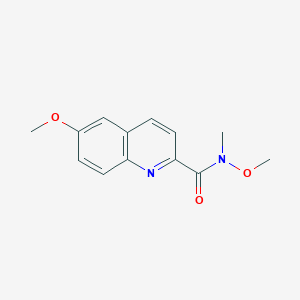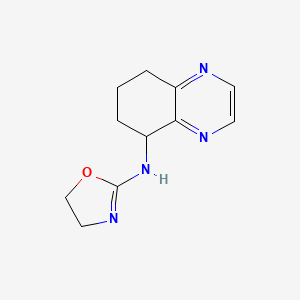
N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine is a complex organic compound with a unique structure that combines elements of quinoxaline and oxazoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable quinoxaline derivative with an appropriate oxazoline precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques ensures that the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline and oxazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline and oxazoline compounds.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline and oxazoline derivatives with hydroxyl, carbonyl, or carboxyl groups, while reduction reactions may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the development of new materials, such as polymers and coatings, with specific properties.
Mecanismo De Acción
The mechanism of action of N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine can be compared with other similar compounds, such as:
Quinoxaline derivatives: These compounds share the quinoxaline core structure and may have similar chemical and biological properties.
Oxazoline derivatives: These compounds contain the oxazoline ring and may exhibit similar reactivity and applications.
Hybrid compounds: Other hybrid compounds that combine elements of quinoxaline and oxazoline may have comparable properties and uses.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C11H14N4O |
|---|---|
Peso molecular |
218.26 g/mol |
Nombre IUPAC |
N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H14N4O/c1-2-8-10(13-5-4-12-8)9(3-1)15-11-14-6-7-16-11/h4-5,9H,1-3,6-7H2,(H,14,15) |
Clave InChI |
RBDNHFXUULLMLD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=NC=CN=C2C1)NC3=NCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


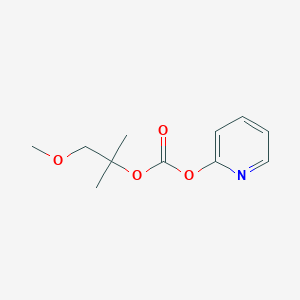
![(2S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-(4-nitrophenyl)butanoic acid](/img/structure/B13877923.png)
![(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol](/img/structure/B13877925.png)

![N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13877932.png)
